molecular formula C20H15ClF3NO2 B11450462 N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(5-phenylfuran-2-yl)propanamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(5-phenylfuran-2-yl)propanamide

Cat. No.: B11450462
M. Wt: 393.8 g/mol
InChI Key: HAHPXJCKMWGDLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(5-phenylfuran-2-yl)propanamide is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro-substituted phenyl ring, a trifluoromethyl group, and a furan ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(5-phenylfuran-2-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(5-phenylfuran-2-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(5-phenylfuran-2-yl)propanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(5-phenylfuran-2-yl)propanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring, in particular, distinguishes it from other similar compounds and contributes to its unique properties and applications.

Properties

Molecular Formula

C20H15ClF3NO2

Molecular Weight

393.8 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(5-phenylfuran-2-yl)propanamide

InChI

InChI=1S/C20H15ClF3NO2/c21-17-9-6-14(12-16(17)20(22,23)24)25-19(26)11-8-15-7-10-18(27-15)13-4-2-1-3-5-13/h1-7,9-10,12H,8,11H2,(H,25,26)

InChI Key

HAHPXJCKMWGDLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.